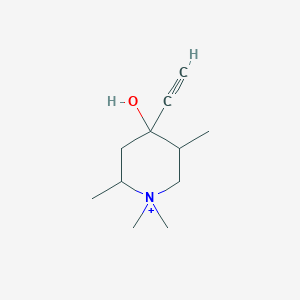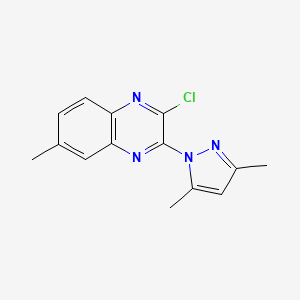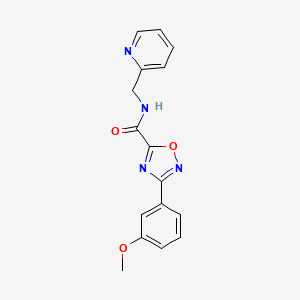![molecular formula C17H15N3 B14946092 1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine CAS No. 230308-39-1](/img/structure/B14946092.png)
1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system has been reported . This method provides a straightforward approach to constructing the pyrroloquinoline core.
Industrial Production Methods
While detailed industrial production methods for 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial synthesis would likely involve similar cyclization reactions with modifications to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to different pharmacologically active compounds.
Substitution: Substitution reactions, particularly at the amine group, can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial agent.
Mécanisme D'action
The mechanism of action of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.
Conclusion
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a compound of significant interest due to its unique structure and diverse potential applications in scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
230308-39-1 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C17H15N3/c18-16-13-8-4-5-9-15(13)19-17-14(16)10-11-20(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19) |
Clé InChI |
IBYGZZKGKLQRQF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)


![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)


![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)
